molecular formula C15H12O5 B14590639 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one CAS No. 61234-66-0

1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one

Cat. No.: B14590639
CAS No.: 61234-66-0
M. Wt: 272.25 g/mol
InChI Key: DXXHEHPIIHXDMJ-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by its unique substitution pattern, which includes hydroxyl, methoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate polyphenolic precursors under dehydrating conditions. For instance, the classical Grover, Shah, and Shah reaction can be employed, where polyphenols are heated with acetic anhydride . Another method involves the use of zinc chloride/phosphoryl chloride as dehydrating agents, which provides better yields and shorter reaction times .

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The use of microwave heating has been reported to enhance the efficiency of the classical methods . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been explored to improve the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced xanthone derivatives.

    Substitution: Various substituted xanthone derivatives depending on the nucleophile used.

Mechanism of Action

The biological activity of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is attributed to its ability to interact with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its antioxidant activity, while the methyl group contributes to its overall stability and reactivity.

Properties

CAS No.

61234-66-0

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,4-dihydroxy-6-methoxy-5-methylxanthen-9-one

InChI

InChI=1S/C15H12O5/c1-7-11(19-2)6-3-8-13(18)12-9(16)4-5-10(17)15(12)20-14(7)8/h3-6,16-17H,1-2H3

InChI Key

DXXHEHPIIHXDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)O)O)OC

Origin of Product

United States

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